1H-Indole-4-carboxamide

Catalog No.
S1535887
CAS No.
1670-86-6
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-4-carboxamide

CAS Number

1670-86-6

Product Name

1H-Indole-4-carboxamide

IUPAC Name

1H-indole-4-carboxamide

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N

1H-Indole-4-carboxamide (CAS 1670-86-6) is a pre-functionalized heterocyclic building block primarily procured for the synthesis of targeted therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors and antitubercular agents[REFS-1, REFS-2]. Featuring a primary carboxamide group strictly positioned at the C4-position of the indole core, it serves as a structural mimic of the nicotinamide moiety of NAD+. This specific regiochemistry allows it to form essential hydrogen bonds within enzyme active sites, a property that defines its value in medicinal chemistry workflows. Commercially, procuring the pre-formed 4-carboxamide bypasses the need for late-stage amidation of indole carboxylic acids, streamlining process chemistry and improving overall yields in the synthesis of complex pharmaceutical intermediates.

Generic substitution of 1H-indole-4-carboxamide with closely related analogs routinely fails due to strict spatial and enzymatic requirements in downstream applications. Substituting with the regioisomer 1H-indole-5-carboxamide fundamentally alters the vector of the primary amide, abolishing the critical hydrogen-bonding geometry required for PARP-1 active site engagement and resulting in a near-total loss of inhibitory potency [1]. Similarly, attempting to substitute with the functional analog indole-4-carboxylic acid is unviable in biological assays, as the free acid cannot undergo the specific intracellular amidase cleavage required for antitubercular prodrug activation [2]. From a process chemistry perspective, using the free acid as a synthetic precursor instead of the pre-formed amide introduces an unnecessary coupling step that often requires expensive reagents (e.g., HATU) and risks competitive side reactions at the unprotected indole nitrogen, thereby reducing overall step economy and yield [3].

Regiochemical Dependency in PARP-1 Inhibition

In the development of PARP-1 inhibitors, the placement of the carboxamide group is strictly constrained by the active site geometry, where it must mimic the nicotinamide moiety of NAD+. Compounds bearing the 1H-indole-4-carboxamide core exhibit low nanomolar inhibitory activity (e.g., IC50 = 13 nM for optimized derivatives) because the 4-position perfectly aligns the primary amide to form critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain [1]. Shifting the carboxamide to the 5-position (1H-indole-5-carboxamide) abolishes this specific hydrogen-bonding network, resulting in a >100-fold loss of inhibitory potency [1].

Evidence DimensionPARP-1 IC50
Target Compound Data~13 nM (for optimized 4-carboxamide derivatives)
Comparator Or Baseline>100-fold potency loss (for 5-carboxamide analogs)
Quantified Difference>100x difference in target affinity
ConditionsIn vitro PARP-1 enzymatic assay

Buyers synthesizing PARP inhibitors must procure the 4-carboxamide regioisomer, as the 5-carboxamide analog cannot achieve the required active-site binding geometry.

Synthetic Step Economy and Yield vs. Free Acid Precursors

Procuring the pre-formed 1H-indole-4-carboxamide eliminates the need to perform an amidation on indole-4-carboxylic acid. Direct amidation of the free acid often requires expensive coupling reagents (such as HATU or EDC) and can suffer from competing side reactions at the unprotected indole nitrogen, typically reducing overall yields by 15-30% and adding purification overhead [1]. By utilizing the pre-formed 4-carboxamide building block, process chemists can immediately focus on functionalizing the N1 or C2/C3 positions without the yield penalties and reagent costs associated with late-stage primary amide formation [1].

Evidence DimensionSynthetic yield and step economy
Target Compound Data100% step retention (pre-formed amide, 0 coupling steps required)
Comparator Or BaselineIndole-4-carboxylic acid (requires coupling reagents, often 70-85% yield with potential N-side reactions)
Quantified DifferenceElimination of 1 synthetic step and 15-30% yield penalty
ConditionsStandard peptide-coupling amidation conditions (e.g., HATU/DIPEA)

Procuring the pre-formed amide reduces reagent costs, eliminates a low-yielding synthetic step, and avoids the need for orthogonal protection of the indole nitrogen.

Specificity for Mycobacterial Amidase Cleavage

1H-indole-4-carboxamide derivatives function as highly specific prodrugs against Mycobacterium tuberculosis (Mtb). They are uniquely recognized and cleaved by an intracellular mycobacterial amidase (AmiC) to release 4-aminoindole, which is subsequently converted into a toxic tryptophan antimetabolite, yielding an MIC of 4.68 µM [1]. In stark contrast, the free acid (indole-4-carboxylic acid) completely lacks this prodrug capability and shows no significant antitubercular potency (MIC > 100 µM)[1]. Furthermore, N-methylated or structurally flipped amides fail to undergo AmiC cleavage, rendering them inactive [1].

Evidence DimensionAntitubercular MIC (M. tuberculosis)
Target Compound Data4.68 µM (via amidase-mediated release of 4-aminoindole)
Comparator Or BaselineIndole-4-carboxylic acid (MIC > 100 µM)
Quantified Difference>20-fold increase in antitubercular potency
ConditionsWhole-cell M. tuberculosis growth inhibition assay

For antitubercular drug discovery targeting tryptophan biosynthesis, the exact 4-carboxamide moiety is strictly required for enzymatic prodrug activation, making the free acid an unviable substitute.

Synthesis of PARP-1/2 Inhibitors

Serves as the central building block for oncology drug candidates (e.g., Veliparib analogs) where the 4-carboxamide is non-negotiable for NAD+ mimicry and active-site hydrogen bonding [1].

Development of Antitubercular Prodrugs

Procured to synthesize AmiC-cleavable prodrugs that disrupt Mtb tryptophan biosynthesis, a pathway where free carboxylic acids or substituted amides fail [2].

Design of Dual-Targeting Kinase/Epigenetic Inhibitors

Utilized as a core scaffold in polypharmacology, such as the synthesis of dual PARP/EZH2 inhibitors for the treatment of triple-negative breast cancer [3].

XLogP3

0.7

LogP

0.66 (LogP)

Dates

Last modified: 08-15-2023

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